1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Description
The compound “1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H16N2O3S . It belongs to the class of benzimidazole derivatives .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, often involves the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure are synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The compound also contains a sulfonyl group attached to the benzimidazole core .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific functional groups present in the molecule. Imidazole derivatives, for instance, have been found to undergo a variety of reactions, including oxidation, condensation with aldehydes, and cycloaddition reactions .Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these pro-inflammatory compounds, thereby reducing inflammation and pain .
Result of Action
The inhibition of the COX-2 enzyme by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, which can be beneficial in the treatment of conditions such as arthritis .
Action Environment
The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-14-6-7-17(23-4)18(10-14)24(21,22)20-11-19-15-8-12(2)13(3)9-16(15)20/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTWQLCULDJIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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